molecular formula C10H10N2O B1586869 (3-Phenyl-5-isoxazolyl)methanamine CAS No. 54408-35-4

(3-Phenyl-5-isoxazolyl)methanamine

Cat. No. B1586869
CAS RN: 54408-35-4
M. Wt: 174.2 g/mol
InChI Key: AQZLTCXQTOKUAA-UHFFFAOYSA-N
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Patent
US07521453B2

Procedure details

Trifluoroacetic acid (1.7 ml, 2.6 mmol) was added dropwise to a solution of 5-(tert-butoxycarbonylaminomethyl)-3-phenylisoxazole (Method 43; 473 mg, 1.73 mmol) in DCM (8 ml) cooled in an ice bath. The mixture was warmed to ambient temperature and stirred for 18 hours and the volatiles removed by evaporation. The residue was triturated with ether to give the title compound (427 mg, 86%). NMR (DMSO) 4.33 (s, 2H), 7.1 (s, 1H), 7.5 (m, 3H), 7.8 (m, 2H), 8.6 (br s, 3H).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
5-(tert-butoxycarbonylaminomethyl)-3-phenylisoxazole
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([NH:15][CH2:16][C:17]1[O:21][N:20]=[C:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:18]=1)=O)(C)(C)C>C(Cl)Cl>[NH2:15][CH2:16][C:17]1[O:21][N:20]=[C:19]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:18]=1

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
5-(tert-butoxycarbonylaminomethyl)-3-phenylisoxazole
Quantity
473 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC(=NO1)C1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC1=CC(=NO1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 427 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 141.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.